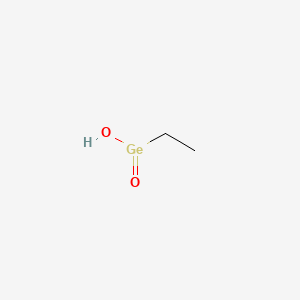
Germane, ethylhydroxyoxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Germane, ethylhydroxyoxo- is a chemical compound that belongs to the family of organogermanium compounds. These compounds are characterized by the presence of germanium atoms bonded to organic groups. Germane, ethylhydroxyoxo- is known for its unique chemical, physical, and biological properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Germane, ethylhydroxyoxo- typically involves the hydrogermylation of unsaturated carbon–carbon bonds. This process is catalyzed by copper complexes, which facilitate the addition of germane to alkenes under mild conditions. The reaction is highly enantioselective, producing chiral organogermanes with high yields and excellent enantioselectivities .
Industrial Production Methods
In industrial settings, the production of Germane, ethylhydroxyoxo- can be achieved through the hydrogenation of aryl germanes. This method employs catalysts such as Rh2O3/PtO2·H2O, which exhibit high reactivity and selectivity. The process is efficient and can tolerate various functional groups, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Germane, ethylhydroxyoxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide (GeO2).
Reduction: Reduction reactions can convert Germane, ethylhydroxyoxo- to its corresponding hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include germanium dioxide, germanium hydrides, and substituted organogermanium compounds. These products have diverse applications in materials science, medicinal chemistry, and organic synthesis .
Applications De Recherche Scientifique
Germane, ethylhydroxyoxo- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antitumor and antimicrobial properties.
Medicine: Research has shown that organogermanium compounds, including Germane, ethylhydroxyoxo-, have potential therapeutic applications due to their low toxicity and biological activity.
Mécanisme D'action
The mechanism of action of Germane, ethylhydroxyoxo- involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activation of certain enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Germane, ethylhydroxyoxo- include other organogermanium compounds such as:
- Germanium dioxide (GeO2)
- Germanium hydrides (GeH4)
- Substituted organogermanium compounds
Uniqueness
Germane, ethylhydroxyoxo- is unique due to its specific chemical structure, which imparts distinct properties such as high stability, low toxicity, and increased hydrophobicity. These attributes make it particularly valuable in applications where other organogermanium compounds may not be suitable .
Propriétés
Numéro CAS |
4378-91-0 |
|---|---|
Formule moléculaire |
C2H6GeO2 |
Poids moléculaire |
134.70 g/mol |
Nom IUPAC |
ethyl-hydroxy-oxogermane |
InChI |
InChI=1S/C2H6GeO2/c1-2-3(4)5/h4H,2H2,1H3 |
Clé InChI |
XVOCEVMHNRHJMX-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14153714.png)
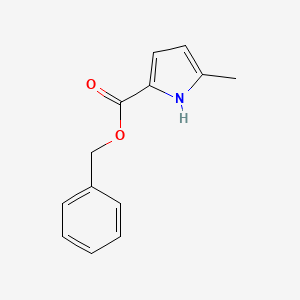
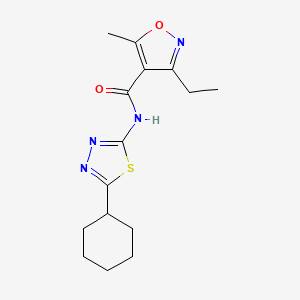
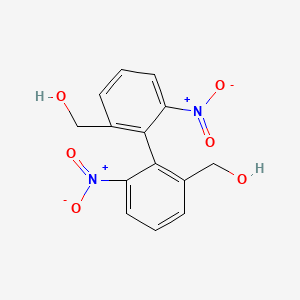

![7-Chloro-1-(3-fluorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14153745.png)
![N-[(2-methylphenyl)methyl]quinoline-2-carboxamide](/img/structure/B14153756.png)
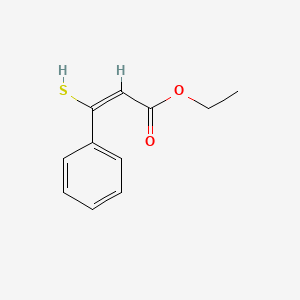
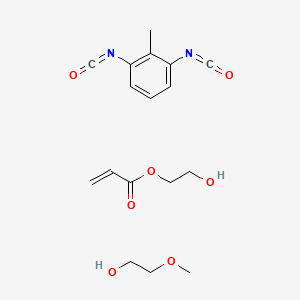
![5,6,8-Trimethoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B14153779.png)
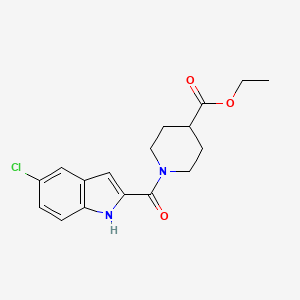
![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14153798.png)
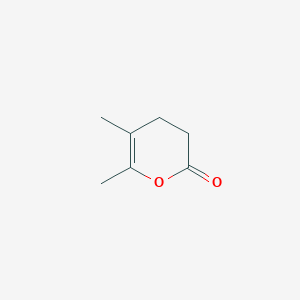
![Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile](/img/structure/B14153819.png)
